

# A Comparative Analysis of RPL23 Isoforms: Functional Equivalence vs. Divergence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The ribosomal protein L23 (RPL23), a crucial component of the large ribosomal subunit, has been the subject of increasing interest due to its extra-ribosomal functions, including roles in tumorigenesis and viral infections. In many organisms, RPL23 is encoded by multiple gene paralogs, giving rise to distinct protein isoforms. This guide provides a comparative analysis of the effects of different RPL23 isoforms, with a focus on the well-studied RPL23aA and RPL23aB proteins in Arabidopsis thaliana, and discusses the implications for broader research and drug development.

### **Contrasting Evidence: A Tale of Two Isoforms**

Initial studies on RPL23aA and RPL23aB in Arabidopsis thaliana suggested functional divergence between the two isoforms. However, more recent evidence points towards their functional equivalence, with observed phenotypic differences attributed to differential gene expression levels.

### **Evidence for Functional Divergence**

Early research utilizing RNA interference (RNAi) to knock down the expression of RPL23aA and RPL23aB individually revealed distinct phenotypes. A knockdown of RPL23aA resulted in a severe pleiotropic phenotype, including growth retardation, abnormal leaf and root morphology, and loss of apical dominance.[1] In contrast, the knockdown of RPL23aB did not produce any



discernible alteration in plant growth or development.[1] This led to the conclusion that the two isoforms have specialized, non-redundant functions.

Furthermore, studies on the subcellular localization of the two isoforms provided additional evidence for their divergence. While both RPL23aA and RPL23aB accumulate in the nucleolus, differences in the efficiency of their nucleolar targeting were observed, suggesting distinct regulatory mechanisms.[1]

### **Evidence for Functional Equivalence**

More recent investigations using T-DNA insertion mutants have challenged the functional divergence hypothesis.[2][3][4] In these studies, a knockout of RPL23aB showed no observable phenotype, consistent with the earlier RNAi experiments.[2][3][4] However, a key experiment involving the expression of RPL23aB under the control of the RPL23aA promoter was able to fully rescue the severe phenotype of the rpl23aa mutant.[2][4][5] This strongly indicates that the RPL23aB protein can perform the same functions as RPL23aA when expressed at similar levels and in the same tissues.[2][5]

These findings suggest that the phenotypic differences observed in the initial knockdown studies were not due to inherent functional differences between the protein isoforms, but rather a consequence of the much higher expression level of RPL23aA compared to RPL23aB in most tissues.[2][3] Therefore, RPL23aA plays a predominant role, while RPL23aB has a lesser, almost redundant, role due to its low expression.[2][3] The presence of two paralogous genes may be a mechanism to ensure an adequate dosage of the RPL23a protein is maintained.[2][3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative and qualitative data from the comparative studies of RPL23aA and RPL23aB.



| Experiment                  | RPL23aA<br>Knockdown/Knock<br>out Phenotype                                     | RPL23aB<br>Knockdown/Knock<br>out Phenotype | Reference |
|-----------------------------|---------------------------------------------------------------------------------|---------------------------------------------|-----------|
| RNA Interference<br>(RNAi)  | Severe pleiotropic<br>phenotype (growth<br>retardation, abnormal<br>morphology) | No observable<br>phenotype                  | [1]       |
| T-DNA Insertion<br>Knockout | Severe developmental defects                                                    | No observable phenotype                     | [2][4]    |

| Experiment                                              | Outcome                                   | Conclusion                                               | Reference |
|---------------------------------------------------------|-------------------------------------------|----------------------------------------------------------|-----------|
| Promoter Swap:<br>pRPL23aA:RPL23aB<br>in rpl23aa mutant | Rescue of the rpl23aa<br>mutant phenotype | RPL23aA and RPL23aB proteins are functionally equivalent | [2][4][5] |

# Experimental Protocols RNA Interference (RNAi) for RPL23aA and RPL23aB Knockdown

Objective: To specifically reduce the transcript levels of RPL23aA and RPL23aB to observe the resulting phenotypes.

### Methodology:

- Construct Design: Gene-specific regions of RPL23aA and RPL23aB cDNA are cloned in sense and antisense orientations, separated by an intron, into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
- Plant Transformation: The RNAi constructs are introduced into Agrobacterium tumefaciens,
   which is then used to transform Arabidopsis thaliana plants via the floral dip method.
- Selection of Transformants: Transgenic plants are selected on appropriate antibioticcontaining medium.



- Phenotypic Analysis: T1 and subsequent generations of transgenic plants are observed for any developmental or morphological abnormalities compared to wild-type plants.
- Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to confirm the specific knockdown of the target RPL23a transcript.

# T-DNA Insertion Mutant Analysis and Promoter Swap Experiment

Objective: To analyze the phenotype of null mutants for RPL23aA and RPL23aB and to test for functional equivalence by expressing RPL23aB under the RPL23aA promoter.

### Methodology:

- Mutant Acquisition: T-DNA insertion lines for RPL23aA and RPL23aB are obtained from a stock center (e.g., Arabidopsis Biological Resource Center).
- Genotyping: PCR-based genotyping is performed to identify homozygous mutant plants.
- Phenotypic Characterization: Homozygous mutant plants are grown alongside wild-type controls and characterized for their growth and development.
- Promoter Swap Construct: The promoter region of RPL23aA is fused to the coding sequence of RPL23aB. This construct is cloned into a binary vector.
- Complementation Analysis: The pRPL23aA:RPL23aB construct is transformed into heterozygous rpl23aa plants. Progeny are then screened for homozygous rpl23aa mutants carrying the transgene.
- Phenotypic Rescue Observation: The phenotype of the complemented homozygous mutant is compared to that of the non-complemented mutant and wild-type plants.

# Signaling Pathways and Experimental Workflows RPL23 and the p53-MDM2 Signaling Pathway

In mammalian cells, RPL23 has been shown to be involved in the p53-MDM2 signaling pathway, a critical regulator of the cell cycle and apoptosis. Under conditions of ribosomal



stress, free RPL23 can bind to MDM2, inhibiting its E3 ubiquitin ligase activity towards p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis. This extra-ribosomal function of RPL23 highlights its potential as a target in cancer therapy.



Click to download full resolution via product page

Caption: RPL23-p53-MDM2 Pathway.

### **Experimental Workflow: Promoter Swap**

The promoter swap experiment was a critical piece of evidence in establishing the functional equivalence of RPL23aA and RPL23aB. The workflow for this experiment is outlined below.





Click to download full resolution via product page

Caption: Promoter Swap Experimental Workflow.



## Implications for Research and Drug Development

The case of RPL23aA and RPL23aB in Arabidopsis underscores the importance of considering gene dosage effects when studying paralogous genes. For researchers, it highlights the need for multiple lines of evidence, including knockout and complementation studies, to definitively assign function.

For drug development professionals, the extra-ribosomal functions of RPL23, particularly its role in the p53 pathway, present a compelling area for investigation.[6][7] The ability of RPL23 to modulate p53 activity suggests that targeting the RPL23-MDM2 interaction could be a viable strategy for cancer therapy.[8] Furthermore, the differential expression of RPL23 isoforms in various tissues and disease states warrants further investigation to determine if isoform-specific therapies could be developed to enhance efficacy and reduce off-target effects. Understanding the regulatory mechanisms that govern the expression of different RPL23 isoforms will be key to unlocking their full therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Arabidopsis ribosomal proteins RPL23aA and RPL23aB are differentially targeted to the nucleolus and are disparately required for normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis paralogous genes RPL23aA and RPL23aB encode functionally equivalent proteins PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. maayanlab.cloud [maayanlab.cloud]
- 7. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression PMC [pmc.ncbi.nlm.nih.gov]



- 8. Signaling to p53: ribosomal proteins find their way PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of RPL23 Isoforms: Functional Equivalence vs. Divergence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138264#comparing-the-effects-of-different-rpl23-isoforms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com